molecular formula C12H13NO B2966678 3-Ethyl-2-methylquinolin-4-ol CAS No. 1888-01-3

3-Ethyl-2-methylquinolin-4-ol

Cat. No.: B2966678
CAS No.: 1888-01-3
M. Wt: 187.242
InChI Key: UUDYPKCYYIOUJD-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylquinolin-4-ol is a chemical compound with the CAS Number: 1888-01-3 . It has a molecular weight of 187.24 . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C12H13NO/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14) .


Chemical Reactions Analysis

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 290-295°C . The compound has a molecular weight of 187.24 .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has highlighted the potential of quinoline derivatives in combating microbial threats. For instance, a study on the synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety demonstrated significant activity against various bacterial and fungal strains, suggesting the usefulness of such compounds in developing new antimicrobial agents (Sumangala et al., 2010).

Cancer Research

Quinoline derivatives have shown promise in cancer research, with several compounds displaying potent cytotoxic activities. For example, the study on the synthesis of 3‐Methylidene‐1‐tosyl‐2,3‐dihydroquinolin‐4(1H)‐ones revealed that these compounds exhibited high cytotoxicity against leukemia and breast cancer cell lines, indicating their potential as anticancer agents (Koszuk et al., 2018).

Synthesis of Polyhydroquinoline Derivatives

The development of efficient synthetic methods for polyhydroquinoline derivatives is crucial for their application in various fields. A study using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of these compounds showcased an environmentally friendly and efficient approach, underscoring the importance of innovative synthesis techniques in advancing the applications of quinoline derivatives (Khaligh, 2014).

Neurological Applications

The exploration of tetrahydroisoquinolines for therapeutic uses has extended to neurological applications. A review covering patents on tetrahydroisoquinoline derivatives highlighted their potential in addressing various neurological conditions, underscoring the versatility and therapeutic promise of compounds related to quinoline (Singh & Shah, 2017).

Nonlinear Optical Properties

The study of quinoline derivatives extends to the field of materials science, particularly in exploring their nonlinear optical properties. Research on the synthesis and characterization of quinolinium compounds has revealed their potential in optical limiting applications, highlighting the multifaceted applications of quinoline derivatives beyond the realm of biomedicine (Ruanwas et al., 2010).

Safety and Hazards

The safety information available indicates that 3-Ethyl-2-methylquinolin-4-ol has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future direction in this field may involve the development of new synthesis protocols and the exploration of the biological and pharmaceutical activities of quinoline derivatives .

Properties

IUPAC Name

3-ethyl-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDYPKCYYIOUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=CC=CC=C2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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